molecular formula C21H15ClN2O3S B2416294 2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 470695-35-3

2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2416294
CAS No.: 470695-35-3
M. Wt: 410.87
InChI Key: HBUUSADWLVKENE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C21H15ClN2O3S and its molecular weight is 410.87. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenyl)-5-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c22-13-8-10-15(11-9-13)24-18(16-7-4-12-28-16)17-19(27-24)21(26)23(20(17)25)14-5-2-1-3-6-14/h1-12,17-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUUSADWLVKENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C20H16ClN3O2S\text{C}_{20}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

Anticholinesterase Activity

One significant area of research has focused on the compound's potential as an acetylcholinesterase (AChE) inhibitor . Studies have demonstrated that derivatives of pyrrolo-isoxazoles exhibit potent AChE inhibitory activity. For instance, some derivatives showed IC50 values comparable to or lower than donepezil, a standard treatment for Alzheimer's disease. The most active derivative in related studies exhibited an IC50 of 17.5 nM, indicating strong potential for cognitive enhancement in conditions like Alzheimer's disease .

Antitumor Activity

Research has indicated that pyrrolo[3,4-d]isoxazole derivatives possess anticancer properties . In vitro studies have shown that these compounds can induce cytotoxicity in various cancer cell lines. For example, one study reported moderate cytotoxic effects against ovarian cancer cells while demonstrating limited toxicity towards non-cancerous cardiac cells . This selectivity could make them promising candidates for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Certain derivatives have shown activity against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene and phenyl rings can enhance antimicrobial efficacy .

Antidiabetic Activity

Some derivatives of this compound class have been explored for their antidiabetic effects . They have been shown to stimulate glucose uptake in muscle and fat cells without significantly affecting insulin levels. This mechanism could provide a novel approach to managing type 2 diabetes by improving insulin sensitivity .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymes : As an AChE inhibitor, the compound prevents the breakdown of acetylcholine, enhancing cholinergic signaling.
  • Induction of Apoptosis : In cancer cells, certain derivatives have been shown to activate apoptotic pathways, leading to cell death.
  • Modulation of Metabolic Pathways : The antidiabetic effects are linked to the modulation of glucose transport mechanisms.

Case Studies and Research Findings

StudyFocusFindings
Study 1AChE InhibitionCompound displayed IC50 values lower than donepezil; effective in ameliorating cognitive deficits in animal models .
Study 2Antitumor ActivityModerate cytotoxicity against ovarian cancer cell lines; selective toxicity towards cancerous vs. non-cancerous cells .
Study 3Antimicrobial PropertiesEffective against various bacterial strains; SAR studies indicate structural modifications enhance activity .
Study 4Antidiabetic EffectsIncreased glucose uptake observed in muscle cells; potential for managing type 2 diabetes .

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of pyrrolo[3,4-d]isoxazoles exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole have been synthesized and tested against various bacterial strains. These studies demonstrate that modifications in the molecular structure can enhance antimicrobial efficacy .
  • Antifungal Activity
    • The compound's structural analogs have shown promising antifungal activity. A series of thiophene-containing derivatives were evaluated for their antifungal properties against pathogenic fungi. The results indicated that certain modifications could lead to compounds with improved antifungal potency .
  • Anticancer Potential
    • The anticancer potential of pyrrolo[3,4-d]isoxazole derivatives has been explored in several studies. Compounds with similar frameworks have been tested against various cancer cell lines, revealing cytotoxic effects that suggest their potential as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules detailed the synthesis of a series of pyrrolo[3,4-d]isoxazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results showed that specific substitutions on the phenyl rings significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, a derivative of the compound was found to exhibit lower EC50 values than conventional antifungals. This study highlighted the importance of the thiophene moiety in enhancing antifungal activity .

Case Study 3: Anticancer Studies

Research conducted on various pyrrolo[3,4-d]isoxazole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanisms were attributed to cell cycle arrest and induction of apoptosis in human cancer cell lines .

Data Tables

Application AreaCompound TypeKey Findings
AntimicrobialPyrrolo[3,4-d]isoxazole derivativesEnhanced activity against bacteria
AntifungalThiophene-containing derivativesLower EC50 values than standard drugs
AnticancerPyrrolo[3,4-d]isoxazole derivativesInduction of apoptosis in cancer cells

Q & A

Basic: What are the key synthetic strategies for constructing the pyrrolo[3,4-d]isoxazole-dione core in this compound?

Answer:
The core structure can be synthesized via cyclocondensation reactions involving thiosemicarbazides and chloroacetic acid derivatives. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF-acetic acid mixtures generates thiazolidinone intermediates, which can be further functionalized . To introduce the thiophene and chlorophenyl groups, stepwise substitution using appropriate electrophiles (e.g., 4-chlorophenyl halides or thiophene carbonyls) under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) is recommended .

Basic: How should researchers optimize reaction conditions to minimize side products during synthesis?

Answer:
Optimization involves controlling stoichiometry, temperature, and solvent polarity. For instance:

  • Stoichiometry: A 1:1 molar ratio of thiosemicarbazide to chloroacetic acid with excess sodium acetate (2:1) minimizes unreacted intermediates .
  • Solvent: DMF-acetic acid mixtures (1:2 v/v) enhance solubility of aromatic intermediates while suppressing hydrolysis .
  • Temperature: Reflux at 80–100°C for 2–4 hours balances reaction rate and selectivity .
    Post-reaction, recrystallization from DMF-ethanol (1:1) improves purity .

Advanced: What computational methods are effective for predicting biological activity or binding mechanisms of this compound?

Answer:
Combine molecular docking (e.g., AutoDock Vina) and ADME analysis to model interactions with biological targets:

  • Docking: Use crystal structures (e.g., PDB IDs) of enzymes/receptors to simulate binding. The thiophene and chlorophenyl moieties form hydrophobic interactions, while the isoxazole-dione core may engage in hydrogen bonding .
  • ADME: Predict pharmacokinetics using SwissADME or similar tools. The compound’s logP (~3.5) suggests moderate membrane permeability, but the polar dione group may limit blood-brain barrier penetration .
    Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR or LC-MS) during structural characterization?

Answer:

  • NMR: For complex splitting patterns (e.g., diastereotopic protons in the pyrrolo-isoxazole ring), use 2D techniques (COSY, HSQC) to assign signals. Compare with analogous structures (e.g., 2-methyl-3-(thienyl)pyrrolo-isoxazole-diones) .
  • LC-MS: Discrepancies in molecular ion peaks ([M+H]⁺) may arise from in-source fragmentation. Use high-resolution MS (HRMS) to confirm the molecular formula (C₂₀H₁₄ClN₂O₃S) and isotopic patterns .
  • Cross-validation: Correlate data with elemental analysis (C, H, N, S) to confirm purity .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives?

Answer:

  • Systematic substitution: Modify substituents on the phenyl (e.g., para-Cl vs. meta-OCH₃) and thiophene rings (e.g., 2-thienyl vs. 3-thienyl) to assess electronic effects .
  • Pharmacophore mapping: Identify critical moieties (e.g., the dione group for hydrogen bonding) using QSAR models or 3D alignment with known bioactive compounds .
  • Data integration: Combine experimental IC₅₀ values with DFT-calculated parameters (e.g., HOMO/LUMO energies) to rationalize activity trends .

Advanced: How can computational reaction path search methods accelerate synthetic route design?

Answer:
Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states. For example:

  • Reaction intermediates: Identify low-energy intermediates in cyclocondensation steps to prioritize feasible routes .
  • Kinetics: Calculate activation barriers to predict rate-limiting steps (e.g., ring closure vs. substituent addition) .
  • Feedback loops: Integrate computational results with robotic high-throughput screening to refine conditions (e.g., solvent choice, catalysts) .

Basic: What are the best practices for characterizing crystallographic properties of this compound?

Answer:

  • Single-crystal X-ray diffraction: Grow crystals via slow evaporation from DMF-ethanol. Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL. Key parameters include R-factor (<0.05), mean C–C bond length (0.003 Å), and torsion angles .
  • Packing analysis: Evaluate intermolecular interactions (e.g., π-π stacking between phenyl rings) using Mercury software .

Advanced: How should researchers address solubility challenges in biological assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) for initial stock solutions. For aqueous buffers, add cyclodextrins (e.g., HP-β-CD) to enhance solubility via host-guest interactions.
  • Prodrug strategies: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the dione moiety, improving hydrophilicity without compromising activity .

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